2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole
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Overview
Description
2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole is a heterocyclic compound that contains both thiazole and indazole rings. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and indazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazoloindazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms.
Indazole: A bicyclic compound consisting of fused benzene and pyrazole rings.
Thiazolo[4,5-d]pyrimidine: A compound with a similar thiazole ring fused to a pyrimidine ring.
Uniqueness
2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole is unique due to the combination of thiazole and indazole rings in its structure, which imparts distinct chemical and biological properties
Biological Activity
2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and other relevant biological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[5,4-e]indazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds containing this scaffold have been tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
Case Studies and Findings
- Cytotoxicity Assays : A study utilizing an MTT colorimetric assay found that certain thiazolopyridazine derivatives showed high cytotoxicity against the MCF-7 cell line with IC50 values ranging from 10.39 to 15.43 μM, which is comparable to doxorubicin (IC50 = 19.35 μM) . The compounds were also screened against normal human cells (MCF-10A), showing selectivity for cancer cells.
- Mechanisms of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the S phase. Elevated levels of lactate dehydrogenase (LDH) in treated MCF-7 cells indicated cellular damage and necrosis .
- Structure-Activity Relationships : Modifications on the N-aryl group significantly influenced the cytotoxicity of the compounds. Electron-withdrawing substituents on the N-aryl moiety enhanced activity, while electron-donating groups reduced it .
Other Biological Activities
In addition to anticancer properties, this compound derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some thiazole derivatives have demonstrated antibacterial and antifungal activities. For instance, modifications leading to enhanced lipophilicity improved their ability to penetrate bacterial membranes .
- Anti-inflammatory Effects : Compounds derived from thiazolo[5,4-e]indazole have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .
- Acetylcholinesterase Inhibition : Recent research indicated that certain thiazolo[5,4-e]indazole derivatives act as acetylcholinesterase inhibitors (AChEIs), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
2-methyl-6H-pyrazolo[3,4-g][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-5-11-8-3-2-7-6(4-10-12-7)9(8)13-5/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIRABYAIYJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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